molecular formula C12H13BrClNO2 B8510985 5-bromo-8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one

5-bromo-8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B8510985
M. Wt: 318.59 g/mol
InChI Key: QFBOOBUABDIAKJ-UHFFFAOYSA-N
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Description

5-bromo-8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one is a synthetic organic compound that belongs to the class of isoquinolinones Isoquinolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Bromination and Chlorination: The initial step involves the bromination and chlorination of a suitable isoquinoline precursor. This can be achieved using bromine and chlorine in the presence of a catalyst.

    Etherification: The next step involves the introduction of the propan-2-yloxy group. This is typically done through an etherification reaction using propan-2-ol and a suitable base.

    Cyclization: The final step involves the cyclization of the intermediate to form the desired isoquinolinone structure. This can be achieved using a cyclization agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-bromo-8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-bromo-8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs.

    Industry: In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-bromo-8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-8-chloro-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one: Similar structure but with a methoxy group instead of a propan-2-yloxy group.

    5-bromo-8-chloro-7-ethoxy-3,4-dihydro-2H-isoquinolin-1-one: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.

    5-bromo-8-chloro-7-butoxy-3,4-dihydro-2H-isoquinolin-1-one: Similar structure but with a butoxy group instead of a propan-2-yloxy group.

Uniqueness

The uniqueness of 5-bromo-8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one lies in its specific functional groups and their arrangement. The propan-2-yloxy group imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C12H13BrClNO2

Molecular Weight

318.59 g/mol

IUPAC Name

5-bromo-8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C12H13BrClNO2/c1-6(2)17-9-5-8(13)7-3-4-15-12(16)10(7)11(9)14/h5-6H,3-4H2,1-2H3,(H,15,16)

InChI Key

QFBOOBUABDIAKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C2CCNC(=O)C2=C1Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl [8-chloro-1-oxo-7-(propan-2-yloxy)-1,2,3,4-tetrahydroisoquinolin-5-yl]carbamate (77c, 500 mg, 0.282 mmol) in THF (20 mL) was added HBr (10.0 mL, 88.4 mmol, 48% aqueous solution). The resulting mixture was stirred at room temperature for 3 hours. The reaction mixture was cooled to 0° C., CuBr (303 mg, 2.11 mmol) was added, followed by addition of NaNO2 (1.07 mL, 1.55 mmol, 100 mg/mL solution). The resulting reaction mixture was stirred at 0° C. for 1.5 hours. The reaction mixture was neutralized with NaHCO3 and extracted with ethyl acetate (2×50 mL). The combined organic phases were washed with brine (1×100 mL), dried over sodium sulfate, concentrated under vacuum, and purified by column chromatography (0-100% EtOAc/heptanes) to give 5-bromo-8-chloro-7-(propan-2-yloxy)-3,4-dihydroisoquinolin-1(2H)-one (77d, 188 mg, 42% over two steps) as a solid.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuBr
Quantity
303 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.07 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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